

Nerol oxide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nerol oxide*

Cat. No.: *B1199167*

[Get Quote](#)

An In-depth Technical Guide to **Nerol Oxide**

Introduction

Nerol oxide is a naturally occurring monoterpenoid found in the essential oils of various plants, including grapevines (*Vitis vinifera*), clary sage (*Salvia sclarea*), and tea (*Camellia sinensis*)[1][2][3]. It is a member of the pyran class of organic compounds[1][4]. Characterized by its unique floral, green, and sweet aroma, **nerol oxide** is a significant compound in the flavor and fragrance industry[5][6]. Beyond its sensory properties, it is gaining attention for its potential biological activities, including anti-inflammatory and antioxidant properties, though research into its specific mechanisms of action is ongoing[5][6]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **nerol oxide** for researchers and professionals in drug development.

Chemical Structure

Nerol oxide is chemically classified as a pyran derivative. Its formal IUPAC name is 4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran[1][2]. The molecule consists of a six-membered heterocyclic dihydropyran ring substituted with a methyl group at position 4 and a 2-methylprop-1-enyl group at position 2[1].

- Molecular Formula: $C_{10}H_{16}O$ [1][2][6][7]
- Canonical SMILES: CC1=CCOC(C1)C=C(C)C[3]
- InChI Key: FRISMOQHTLZZRP-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of **nerol oxide** are summarized in the table below. It is a colorless liquid, insoluble in water but soluble in alcohol[1][6].

Property	Value	Source(s)
Molecular Weight	152.23 g/mol	[1][2]
Appearance	Colorless clear liquid	[1][7][8]
Boiling Point	201.0 to 202.0 °C (at 760 mmHg)	[1][7][8][9]
Density	0.900 to 0.908 g/cm ³ (at 25 °C)	[1][8]
Refractive Index	1.472 to 1.478 (at 20 °C)	[1][8]
Vapor Pressure	0.409 mmHg (at 25 °C, est.)	[7][8][9]
Solubility	Insoluble in water; soluble in alcohol and fat	[1][6]
Flash Point	70.56 °C (159.00 °F, TCC)	[8][9]
logP (o/w)	2.984 (est.)	[9]
Topological Polar Surface Area	9.2 Å ²	[2]

Experimental Protocols

Synthesis of Racemic Nerol Oxide

Racemic **nerol oxide** can be synthesized from the monoterpenene alcohol nerol. Two primary methods are documented: acid-catalyzed cyclization and a multi-step process involving haloalkoxylation.

1. Acid-Catalyzed Cyclization of Nerol

A common method involves the direct cyclization of nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) using a mild acid catalyst.

- Methodology:

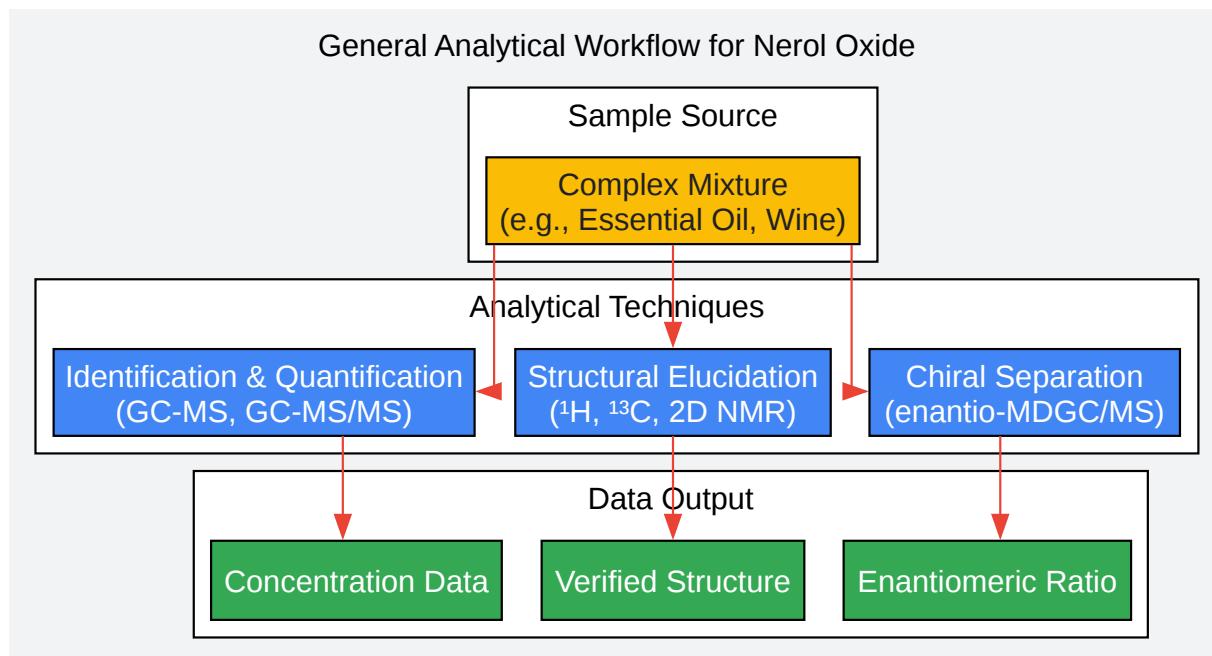
- Nerol is dissolved in an anhydrous solvent, such as dichloromethane.
- A mild Lewis acid (e.g., boron trifluoride etherate) is added to the solution, typically at a reduced temperature (0–5°C)[5].
- The reaction mixture is stirred for a period of 4 to 6 hours[5].
- Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried.
- The final product is purified using fractional distillation to yield **nerol oxide**[5].

2. Multi-Step Synthesis from Nerol

A patented process describes a novel, multi-step synthesis of racemic **nerol oxide** from nerol, which avoids direct cyclization challenges.

- Methodology[10][11]:

- Haloalkoxylation: Nerol is reacted with a halogenating agent in the presence of an alcohol (e.g., methanol) to produce a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate. The reaction temperature is maintained between 0–15°C[10][11].
- Dehydrohalogenation: The resulting halogenated intermediate is then dehydrohalogenated using a strong base, such as potassium hydroxide, in an alcoholic solvent. The mixture is refluxed for several hours[11]. This step yields a 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol derivative.
- Cyclization/Conversion: The octadienol derivative is dissolved in a non-polar solvent (e.g., n-hexane) and treated with a dilute acid (e.g., 5% hydrochloric acid) at low temperature (0°C) to induce cyclization and form **nerol oxide**[11].
- Purification: The final product is isolated by separating the organic layer, washing it to a neutral pH, and removing the solvent under reduced pressure[10].


[Click to download full resolution via product page](#)

*Workflow for the multi-step synthesis of **nerol oxide**.*

Analytical Methods

Several analytical techniques are employed for the identification, quantification, and structural elucidation of **nerol oxide**.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the primary method for identifying and quantifying **nerol oxide** in complex mixtures like essential oils and wine[5].
 - **Protocol:** Samples are analyzed using a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS). Electron ionization (EI) at 70 eV is typically used. For complex matrices where co-elution with similar terpenes is a problem, tandem mass spectrometry (GC-MS/MS) or selective ion monitoring (SIM) can be used to improve specificity[5]. Quantification requires calibration with authentic standards.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR techniques (COSY, HMBC) are indispensable for the definitive structural confirmation of **nerol oxide**[5]. These methods provide detailed information about the proton and carbon environments within the molecule, confirming atomic connectivity.
- **Enantioselective Analysis:** To determine the enantiomeric ratio of **nerol oxide** in natural samples, enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) is used.
 - **Protocol:** This specialized GC technique uses a chiral stationary phase, such as octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)- γ -cyclodextrin, which allows for the separation of the (2R) and (2S) enantiomers[12].

[Click to download full resolution via product page](#)

*General analytical workflow for **nerol oxide**.*

Biological Activities and Potential Applications

While **nerol oxide** is an established compound in the flavor and fragrance sector, research into its biological activities is an emerging field.

- Anti-inflammatory and Antioxidant Potential: **Nerol oxide** is currently under investigation for its potential use in addressing inflammatory conditions and ailments related to oxidative stress^[6]. However, detailed studies on the specific molecular mechanisms and signaling pathways are limited^[5].
- Antimicrobial Properties: The antimicrobial attributes of **nerol oxide** are an area of ongoing investigation^[5]. While some essential oils containing **nerol oxide** have shown antimicrobial effects, the activity is often attributed to the major components of the oil rather than **nerol oxide** itself^[5]. Direct and specific studies on its activity against a broad range of microbes are not yet extensively documented^[5].

For context, its chemical precursor, nerol, has demonstrated significant antifungal activity against pathogens like *Candida albicans*, *Fusarium oxysporum*, and *Aspergillus niger* by disrupting cell membrane integrity[13][14]. Nerol has also been noted for its antioxidant and anthelmintic properties[15]. Future research may clarify if **nerol oxide** shares or possesses distinct biological activities from its precursor.

Conclusion and Future Directions

Nerol oxide is a monoterpenoid with a well-defined chemical structure and established importance in the fragrance industry. Standardized protocols for its synthesis and analysis are available, providing a solid foundation for further research. The exploration of its biological activities, particularly its potential anti-inflammatory, antioxidant, and antimicrobial properties, represents a promising frontier.

Future research should focus on comprehensive in vitro and in vivo studies to systematically evaluate the full spectrum of **nerol oxide**'s biological effects. A key area of investigation will be the elucidation of its underlying molecular mechanisms and the identification of specific cellular targets and signaling pathways it may modulate[5]. Such studies will be instrumental in unlocking its full therapeutic and pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (–)-Nerol oxide | C₁₀H₁₆O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nerol oxide - Wikidata [wikidata.org]
- 4. Showing Compound Nerol oxide (FDB020082) - FooDB [foodb.ca]
- 5. Nerol oxide | 1786-08-9 | Benchchem [benchchem.com]
- 6. bocsci.com [bocsci.com]
- 7. flavourandessence.com [flavourandessence.com]

- 8. parchem.com [parchem.com]
- 9. nerol oxide, 1786-08-9 thegoodsentscompany.com
- 10. US7166728B2 - Process for preparation of nerol oxide - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 11. WO2006070383A1 - Process for the preparation of nerol oxide - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 12. Structure elucidation, enantioselective analysis, and biogenesis of nerol oxide in *Pelargonium* species - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 13. mdpi.com [mdpi.com]
- 14. Activities of Nerol, a natural plant active ingredient, against *Candida albicans* in vitro and in vivo - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 15. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Nerol oxide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199167#nerol-oxide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1199167#nerol-oxide-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com